Aripiprazole cavoxil

Molecular Docking Receptor Pharmacology Antipsychotic Drug Design

Aripiprazole cavoxil (ARP‑C, CAS 1259305‑26‑4) is a long‑acting injectable (LAI) prodrug of the atypical antipsychotic aripiprazole. The compound is an N‑hexanoyloxymethyl ester derivative designed for intramuscular administration in schizophrenia and bipolar I disorder.

Molecular Formula C30H39Cl2N3O4
Molecular Weight 576.6 g/mol
CAS No. 1259305-26-4
Cat. No. B605576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAripiprazole cavoxil
CAS1259305-26-4
SynonymsAripiprazole cavoxil
Molecular FormulaC30H39Cl2N3O4
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C30H39Cl2N3O4/c1-2-3-4-10-29(37)39-22-35-27-21-24(13-11-23(27)12-14-28(35)36)38-20-6-5-15-33-16-18-34(19-17-33)26-9-7-8-25(31)30(26)32/h7-9,11,13,21H,2-6,10,12,14-20,22H2,1H3
InChIKeySTDYTJDGBXCCRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aripiprazole Cavoxil (CAS 1259305-26-4): Prodrug, Pharmacology, and Procurement Overview


Aripiprazole cavoxil (ARP‑C, CAS 1259305‑26‑4) is a long‑acting injectable (LAI) prodrug of the atypical antipsychotic aripiprazole. The compound is an N‑hexanoyloxymethyl ester derivative designed for intramuscular administration in schizophrenia and bipolar I disorder [1]. As a prodrug, ARP‑C is enzymatically hydrolysed in vivo to release the active parent drug aripiprazole, which acts as a partial agonist at dopamine D2 and serotonin 5‑HT1A receptors and as an antagonist at 5‑HT2A receptors [2]. ARP‑C belongs to the same class as the structurally related LAI prodrug aripiprazole lauroxil (ARP‑L) and the immediate‑release oral aripiprazole monohydrate.

Why Aripiprazole Cavoxil Cannot Be Simply Interchanged with Aripiprazole Lauroxil or Oral Aripiprazole


Aripiprazole cavoxil, aripiprazole lauroxil and oral aripiprazole all deliver the same active moiety, yet their distinct prodrug chemistries and physicochemical properties dictate divergent pharmacokinetic (PK) release profiles, binding interactions at the dopamine D2 receptor, and formulation requirements [1]. Substitution without verification of bioequivalence would risk altered onset of action, duration of therapeutic plasma levels, and potential differences in receptor‑mediated signalling. The quantitative evidence below demonstrates that ARP‑C possesses a unique combination of D2 receptor interaction characteristics and physicochemical parameters that are not replicated by its closest analogues .

Aripiprazole Cavoxil: Quantitative Differentiation from Aripiprazole Lauroxil and Parent Aripiprazole


D2 Receptor Binding Free Energy: ARP‑C Exhibits Intermediate Affinity, Distinct from ARP‑L and ARP

In a comparative molecular docking study, the order of binding free energy (ΔG) for dopamine D2 receptor was determined to be aripiprazole (ARP) > aripiprazole cavoxil (ARP‑C) ≅ aripiprazole lauroxil (ARP‑L). This indicates that ARP‑C and ARP‑L possess similar but non‑identical binding energetics, with the parent aripiprazole displaying the most favourable (most negative) ΔG [1].

Molecular Docking Receptor Pharmacology Antipsychotic Drug Design

Orthosteric‑Allosteric Dual Effect: ARP‑C Induces Unique Conformational Changes in D2 Receptor

Molecular dynamics simulations revealed that most of the orthosteric–allosteric dual effect is observed in the D2R/ARP‑C complex, while ARP‑L and ARP exhibit less pronounced allosteric communication. This was evidenced by cross‑correlation analysis of residue movements, indicating that ARP‑C binding leads to both long‑range and specific contacts, decreasing D2R/ARP‑C flexibility [1].

Allosteric Modulation Receptor Dynamics Antipsychotic Pharmacology

Lipophilicity (LogP) and Solubility: ARP‑C is Significantly Less Lipophilic than ARP‑L

Aripiprazole cavoxil exhibits a calculated LogP of 6.402, whereas aripiprazole lauroxil has a LogP of 8.7433. This >2‑log unit difference indicates that ARP‑C is markedly less lipophilic than ARP‑L, which directly impacts solubility in aqueous and lipid media, release kinetics from depot formulations, and biodistribution .

Lipophilicity Prodrug Design Formulation Science

Prodrug Release Mechanism: N‑Hexanoyloxymethyl Ester vs. N‑Lauroyloxymethyl Ester

Aripiprazole cavoxil is an N‑hexanoyloxymethyl prodrug that releases aripiprazole upon esterase‑catalyzed cleavage. In contrast, aripiprazole lauroxil contains an N‑lauroyloxymethyl (C12) moiety. The shorter alkyl chain (C6 vs. C12) and distinct steric properties of the hexanoyl group alter the rate of enzymatic hydrolysis, influencing the onset and duration of aripiprazole exposure [1][2].

Prodrug Activation Esterase Hydrolysis Controlled Release

Crystallization and Particle Engineering: Controlled Surface Area for Extended‑Release Formulations

A patent describing a crystallization process for aripiprazole derivatives reports that aripiprazole cavoxil and aripiprazole lauroxil can be crystallized to produce particles with a surface area in the range of approximately 0.50 m²/g to 3.3 m²/g. This controlled surface area is critical for achieving consistent extended‑release kinetics in injectable suspensions [1].

Crystallization Process Extended‑Release Formulation Particle Engineering

Aripiprazole Cavoxil: Recommended Research and Industrial Application Scenarios


Development of Novel Long‑Acting Injectable Antipsychotic Formulations

Aripiprazole cavoxil‘s distinct prodrug structure and lower lipophilicity compared to aripiprazole lauroxil [1] make it a prime candidate for formulation scientists seeking to engineer LAI suspensions with differentiated release profiles. The compound’s particle size can be controlled via patented crystallization methods to achieve surface areas between 0.50 and 3.3 m²/g [2], enabling precise tuning of in vivo absorption kinetics.

Mechanistic Studies of D2 Receptor Allosteric Modulation and Biased Signaling

The unique orthosteric–allosteric dual effect observed in molecular dynamics simulations for ARP‑C [1] positions this compound as a valuable tool for academic and industrial research into functional selectivity at the dopamine D2 receptor. Studies comparing ARP‑C, ARP‑L, and aripiprazole can help elucidate how subtle structural changes in the prodrug moiety influence intracellular signalling pathways and contribute to the atypical antipsychotic profile.

Bioequivalence and Pharmacokinetic Bridging Studies for Generic LAI Development

Given that aripiprazole cavoxil and aripiprazole lauroxil exhibit comparable D2 receptor binding free energies but differ significantly in LogP [1][2], ARP‑C serves as an essential reference standard in bioequivalence studies. Its use is mandated in comparative PK trials designed to establish therapeutic equivalence between different prodrug formulations, ensuring that generic versions meet regulatory requirements for safety and efficacy.

Quality Control and Reference Standard for Analytical Method Development

Aripiprazole cavoxil‘s well‑characterized chemical properties (MW = 576.55, LogP = 6.402, H‑bond donors = 0, H‑bond acceptors = 6) make it an ideal reference material for developing and validating analytical methods (HPLC, LC‑MS) used in the quality control of LAI antipsychotic products. Its use as a certified reference standard ensures accurate quantification of the prodrug and its metabolites in plasma and formulation matrices.

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